![molecular formula C5H3ClN4OS B018834 5-Amino-2-cloro-2,3-dihidrotiazolo[4,5-d]pirimidina-7-(6H)-ona CAS No. 30161-95-6](/img/structure/B18834.png)

5-Amino-2-cloro-2,3-dihidrotiazolo[4,5-d]pirimidina-7-(6H)-ona

Descripción general

Descripción

Synthesis Analysis

The synthesis of related heterocyclic compounds typically involves strategic condensation reactions, often utilizing amino groups and chloro substituents as reactive sites for further modifications. For example, the synthesis of partially hydrogenated 2-amino[1,2,4]triazolo[1,5-a]pyrimidines showcases the utility of chloroacetic, 3-chloropropanoic, and 4-chlorobutanoic acids in forming amides through acylation of the amino group, leading to novel mesoionic heterocycles (Chernyshev et al., 2014).

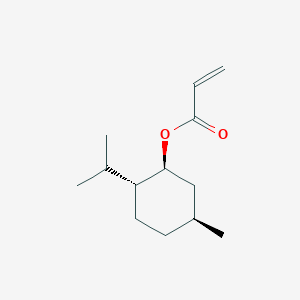

Molecular Structure Analysis

The molecular structure of heterocyclic compounds such as 5-oxo and 7-oxo derivatives of [1,2,4]triazolo-[1,5-a]pyrimidine has been elucidated through X-ray diffraction, exhibiting the N4–H tautomer. Such structural analyses are pivotal for understanding the binding possibilities with metal ions and other molecules (Haj et al., 2000).

Chemical Reactions and Properties

The reactivity of heterocyclic compounds often involves interactions with various reagents, leading to a wide range of chemical transformations. For instance, reactions with chlorocarboxylic acid chlorides at low temperatures can yield amides, which upon heating undergo intramolecular alkylation, demonstrating the compounds' versatile reactivity and potential for creating polycondensed heterocycles (Chernyshev et al., 2014).

Physical Properties Analysis

The physical properties of heterocyclic compounds, including solubility, melting points, and crystal structures, are critical for their application in various fields. The determination of crystal environments, as seen in the structures of 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid, provides insight into their potential biological activity and pharmaceutical applications (Canfora et al., 2010).

Chemical Properties Analysis

The chemical properties, including reactivity towards nucleophiles and electrophiles, acid-base behavior, and redox properties, define the utility of heterocyclic compounds in synthesis and applications. The diversity in reactivity enables the design of compounds with specific functions, as demonstrated by the various reactions and products obtained from heterocyclic amines and chloro-substituted precursors (Reimlinger & Peiren, 1970).

Aplicaciones Científicas De Investigación

Síntesis de nuevos derivados

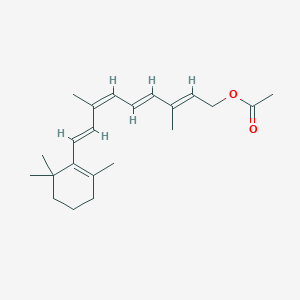

El compuesto se utiliza en la síntesis de una nueva serie de derivados de 1,3-tiazol, pirano[2,3-d]tiazol y 4,5-dihidrotiazolo[4,5-b]piridina . Estos derivados se sintetizan usando haluros de hidrazonilo como precursores .

Actividad Antitumoral

Algunos de los derivados sintetizados se han evaluado contra una línea celular de cáncer de mama para determinar su actividad antitumoral . Esto sugiere que el compuesto podría ser un candidato potencial para el desarrollo de nuevos fármacos anticancerígenos .

Actividad Fotocatalítica

El compuesto se ha utilizado en la síntesis de un marco de triazina covalente (CTF) denominado CTF-NWU-1 . Este material muestra una actividad fotocatalítica superior para la producción de hidrógeno y la degradación de colorantes .

Producción de Hidrógeno

CTF-NWU-1, sintetizado usando el compuesto, ha mostrado una alta tasa de producción fotocatalítica de hidrógeno . Esto sugiere que el compuesto podría utilizarse en el desarrollo de tecnologías eficientes de producción de hidrógeno .

Degradación de Colorantes

CTF-NWU-1 también demuestra actividad fotocatalítica para la degradación de colorantes . Esto indica que el compuesto podría utilizarse en el desarrollo de métodos efectivos para la degradación de colorantes y el tratamiento de aguas

Direcciones Futuras

The future directions for this compound could involve further exploration of its medicinal and biological properties. Thiazole derivatives are involved in the development of pain therapy drugs and act as fibrinogenic receptor antagonists with antithrombotic activity . They also show promise in drug development applications against obesity, hyperlipidemia, atherosclerotic diseases .

Mecanismo De Acción

Target of Action

For instance, they can serve as ligands for estrogen receptors , neuropeptides , and Y5 adenosine receptors . They may also inhibit the aggregation factor of human platelets , urokinase , and poly (ADP-ribose) polymerase-1 .

Mode of Action

For example, they can inhibit the activity of enzymes, modulate receptor signaling, or interfere with protein-protein interactions .

Biochemical Pathways

These could include pathways related to cell signaling, inflammation, viral replication, and more .

Result of Action

Thiazole derivatives have been shown to have a wide range of biological effects, including antibacterial, antifungal, anti-inflammatory, antiviral, antimalarial, and anti-hiv activities .

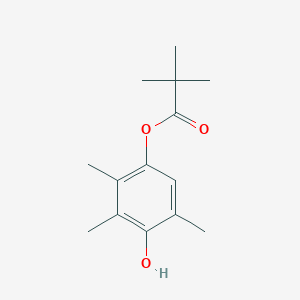

Propiedades

IUPAC Name |

5-amino-2-chloro-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN4OS/c6-4-8-2-1(12-4)3(11)10-5(7)9-2/h(H3,7,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFZAMWHTSBOQSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C(N=C(NC1=O)N)N=C(S2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00569824 | |

| Record name | 5-Amino-2-chloro[1,3]thiazolo[4,5-d]pyrimidin-7(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00569824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

30161-95-6 | |

| Record name | 5-Amino-2-chloro[1,3]thiazolo[4,5-d]pyrimidin-7(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00569824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Butanal, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B18758.png)

![Tetrazolo[5,1-a]phthalazine](/img/structure/B18776.png)

![Dimethyl [(2,5-Dibenzyloxy)phenylmethyl]phosphonate](/img/structure/B18778.png)